3-Aminobenzimidamide dihydrochloride chemical safety data sheet
3-Aminobenzimidamide dihydrochloride chemical safety data sheet
Advanced Application & Safety Protocol
Part 1: Executive Summary & Chemical Profile
3-Aminobenzimidamide dihydrochloride (commonly referred to as 3-Aminobenzamidine 2HCl ) is a specialized meta-substituted benzamidine derivative serving as a critical tool in protein biochemistry. Unlike broad-spectrum protease inhibitors (e.g., PMSF) that covalently modify enzymes, 3-aminobenzamidine acts as a reversible competitive inhibitor .
Its structural geometry mimics the side chain of arginine, allowing it to dock precisely into the S1 specificity pocket of trypsin-like serine proteases. This unique property makes it the ligand of choice for the affinity purification of enzymes such as trypsin, thrombin, and urokinase, as well as a standard for kinetic inhibition assays.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | 3-aminobenzenecarboximidamide; dihydrochloride |
| CAS Number | 37132-68-6 |
| Molecular Formula | C₇H₉N₃[1][2][3][4] · 2HCl |
| Molecular Weight | 208.09 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO |
| Melting Point | 262–264 °C (dec.) |
| pKa | ~11.6 (Amidine group) |
| Appearance | Off-white to grey crystalline powder |
| Storage | -20°C (Desiccate; Hygroscopic) |
Part 2: Mechanistic Action
The "Arginine Mimic" Hypothesis
Serine proteases (e.g., Trypsin, Factor Xa) recognize substrates via a specificity pocket (S1) that binds positively charged residues. 3-Aminobenzamidine functions as a potent competitive inhibitor because its amidine group forms a salt bridge with Aspartate 189 (in trypsin) at the bottom of the S1 pocket, effectively blocking the entry of the natural substrate.
The 3-amino group on the benzene ring is crucial not for inhibition, but for immobilization . It serves as a nucleophilic handle, allowing the molecule to be covalently coupled to agarose or magnetic bead matrices without disrupting the amidine group's interaction with the enzyme.
Visualizing the Mechanism
Figure 1: Competitive inhibition mechanism. The inhibitor outcompetes the substrate for the S1 pocket, preventing catalysis.
Part 3: Safety, Handling, & Stability (E-E-A-T)
While not highly toxic, 3-Aminobenzamidine 2HCl presents specific laboratory hazards that require strict adherence to safety protocols.
Hazard Identification (GHS Classification)
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.
Critical Handling Protocols
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Dust Control: The dihydrochloride salt is a fine crystalline powder. Weighing should always be performed in a fume hood or using a static-free weighing funnel to prevent inhalation of dust.
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Hygroscopy Management: This compound is hygroscopic.
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Storage: Keep the vial tightly sealed with desiccant at -20°C.
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Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the bottle, which hydrolyzes the salt and degrades purity.
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Incompatibility: Avoid strong oxidizing agents. The free amine is susceptible to oxidation if left in solution at high pH for extended periods.
Part 4: Experimental Protocols
Protocol A: Preparation of Affinity Chromatography Resin
Objective: Covalently couple 3-Aminobenzamidine to NHS-activated Sepharose for purification of Trypsin or Thrombin.
Materials:
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NHS-Activated Sepharose (or similar matrix)
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Ligand: 3-Aminobenzamidine 2HCl
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Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
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Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3
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Wash Buffers: Acetate (pH 4) and Tris (pH 8)
Step-by-Step Workflow:
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Ligand Solubilization: Dissolve 3-Aminobenzamidine 2HCl in the Coupling Buffer to a final concentration of 5–10 mg/mL.
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Note: Check pH immediately. The HCl salt will acidify the buffer. Re-adjust pH to 8.3 using NaOH if necessary to ensure the primary amine is unprotonated for nucleophilic attack.
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Resin Preparation: Wash NHS-activated resin with cold 1mM HCl (to preserve active groups) and drain.
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Coupling Reaction: Mix the ligand solution with the resin (ratio: 2:1 liquid to resin volume). Rotate end-over-end for 2–4 hours at Room Temperature (RT) or overnight at 4°C.
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Blocking: Drain the resin and add Blocking Buffer to deactivate remaining NHS groups. Incubate 2 hours at RT.
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Cycle Washing: Wash the resin alternately with high pH (Tris) and low pH (Acetate) buffers (3 cycles) to remove non-covalently bound ligand.
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Storage: Store in 20% Ethanol at 4°C.
Protocol B: Determination of Ki (Inhibition Constant)
Objective: Quantify the inhibitory potency against Trypsin.
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Enzyme Prep: Prepare Trypsin (10 nM) in 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
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Substrate: Use BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) at varying concentrations (0.5 Km to 5 Km).
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Inhibitor: Prepare serial dilutions of 3-Aminobenzamidine (0, 10, 20, 40, 80 µM).
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Reaction:
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Mix Enzyme + Inhibitor and incubate for 5 mins.
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Add Substrate to initiate reaction.
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Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.
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Analysis: Plot 1/V vs 1/[S] (Lineweaver-Burk). The lines should intersect at the Y-axis (indicating competitive inhibition). Calculate Ki using the slope equation:
.
Visualizing the Affinity Purification Workflow
Figure 2: Affinity chromatography workflow using 3-Aminobenzamidine as the stationary phase ligand.
Part 5: Toxicology & Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[6] Seek medical attention. |
| Skin Contact | Wash with plenty of soap and water.[6] If irritation persists, consult a dermatologist. |
| Inhalation | Move to fresh air.[6][7] If breathing is difficult, administer oxygen. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[6] |
Toxicological Note: No specific LD50 data is widely established for the dihydrochloride salt in humans, but structurally related benzamidines are treated as irritants with potential for mucous membrane damage upon high exposure.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24888451, 3-Aminobenzamidine dihydrochloride. Retrieved from [Link]
- Labouesse, J., et al. (1964).The Kinetics of the Hydrolysis of Benzoyl-L-Arginine Ethyl Ester by Trypsin. Journal of the American Chemical Society. (Foundational kinetics for benzamidine inhibition).
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Cytiva Life Sciences. Affinity Chromatography: Principles and Methods. (Reference for coupling protocols). Retrieved from [Link]
Sources
- 1. 3-Aminobenzamidine dihydrochloride | CAS 37132-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-Aminobenzamidine Dihydrochloride | LGC Standards [lgcstandards.com]
- 3. 3-Aminobenzamidine Dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. 3-Aminobenzamidine Dihydrochloride | LGC Standards [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
